![molecular formula C19H20N2O7S B3456186 4-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3456186.png)
4-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
Description
The compound “4-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” is a complex organic molecule. It contains several functional groups, including a methoxy group, a morpholinylsulfonyl group, a benzoyl group, an amino group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “4-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” can be deduced from its name. It contains a central benzene ring (benzoic acid) with a methoxy group (OCH3) and a morpholinylsulfonyl group attached to it. The benzoyl group is also attached to the benzene ring and has an amino group (NH2) attached to it .Future Directions
The future directions for research on “4-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the antimicrobial properties of related compounds, it could be of interest in the development of new antimicrobial agents .
properties
IUPAC Name |
4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-27-16-7-4-14(12-17(16)29(25,26)21-8-10-28-11-9-21)18(22)20-15-5-2-13(3-6-15)19(23)24/h2-7,12H,8-11H2,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVBLIKZNHOYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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